5-Bromo-8-iodoquinoline
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Description
5-Bromo-8-iodoquinoline is an organic compound with the molecular formula C9H5BrIN . It has a molecular weight of 333.95 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Bromo-8-iodoquinoline, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-8-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H .Physical And Chemical Properties Analysis
5-Bromo-8-iodoquinoline is a solid compound . It has a molecular weight of 333.95 and a molecular formula of C9H5BrIN .Scientific Research Applications
1. Organic Chemistry and Synthesis of Novel Phthalonitriles
- Application : 5-Bromo-8-iodoquinoline is used in the synthesis of novel phthalonitriles .
- Method : The bromination of 8-hydroxyquinoline (2a) with molecular bromine in the presence of H2SO4 at low temperature (-10 oC) furnished 5-bromo and 5,7-dibromo derivatives . If the temperature was raised to -5 oC, 5-bromo-8-quinolinol was produced as a single product .
- Results : The bromination process resulted in the production of 5-bromo and 5,7-dibromo derivatives .
2. Anticancer Research
- Application : Brominated 8-hydroxy, 8-methoxy, 8-amino quinolines, including 5-Bromo-8-iodoquinoline, were evaluated in vitro for their anticancer effects on various cell lines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The brominated 8-hydroxyquinolines showed strong antiproliferative activity against various tumor cell lines .
properties
IUPAC Name |
5-bromo-8-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMGUTXYQVVMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682010 |
Source
|
Record name | 5-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-iodoquinoline | |
CAS RN |
1257664-92-8 |
Source
|
Record name | 5-Bromo-8-iodoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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